8,8-Dimethyl-1-azaspiro[4.5]decan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8,8-dimethyl-1-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(2)5-7-11(8-6-10)4-3-9(13)12-11/h3-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXPFODRSVKBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC(=O)N2)CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8,8 Dimethyl 1 Azaspiro 4.5 Decan 2 One and Its Analogs
Retrosynthetic Analysis of the 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one Scaffold
A retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. This approach is particularly valuable for complex structures like spirocyclic lactams, where the strategic disconnection of key bonds can reveal viable synthetic pathways.
Disconnection Strategies for Spirocyclic Lactam Construction
The construction of the 1-azaspiro[4.5]decan-2-one ring system involves the formation of a five-membered lactam fused to a cyclohexane (B81311) ring at a quaternary carbon center. Several key disconnection strategies can be envisioned for this scaffold. A primary and logical disconnection is that of the amide bond within the lactam ring. This C-N bond cleavage simplifies the target molecule into an amino acid precursor.
Another powerful disconnection strategy involves breaking the C-C or C-N bond at the spirocyclic center. For the this compound scaffold, a particularly effective approach is the disconnection of the N1-C2 and C4-C5 bonds of the lactam ring, which can be conceptually traced back to a [3+2] cycloaddition reaction. More commonly, intramolecular cyclization approaches are considered, leading to disconnections of one of the bonds forming the lactam ring, typically the N1-C5 bond, which points towards an intramolecular nucleophilic attack of a nitrogen-containing functional group onto an electrophilic carbon.
Identification of Key Precursor Building Blocks
Based on the disconnection strategies, several key precursor building blocks for the synthesis of this compound can be identified.
A C-N disconnection of the lactam points to 4-(aminomethyl)-4-methylcyclohexane-1-carboxylic acid or a derivative thereof. Cyclization of this amino acid would directly furnish the desired spiro-lactam.
Alternatively, an intramolecular cyclization strategy suggests a precursor such as a 4,4-dimethylcyclohexane derivative bearing both a nucleophilic nitrogen-containing group and an electrophilic carbon chain . A plausible precursor could be a derivative of 1-(bromomethyl)-4,4-dimethylcyclohexanecarboxamide , where an intramolecular nucleophilic substitution would form the lactam ring.
Another key precursor, particularly relevant for N-acyliminium ion cyclization strategies, would be a suitably functionalized amide or imide derived from 4,4-dimethylcyclohexanecarboxylic acid . For instance, an N-acylated derivative with a tethered nucleophile would be a prime candidate for intramolecular cyclization. The synthesis of related 2-azaspiro[4.5]decane systems has been achieved through the condensation of phenols with aldehydes and nitriles, suggesting that precursors like 2,6-dimethylphenol (B121312) and isobutyraldehyde (B47883) could be adapted for the synthesis of the carbocyclic portion of the target molecule.
Intramolecular Cyclization Reactions in Azaspiro[4.5]decane Synthesis
Intramolecular cyclization reactions are among the most powerful tools for the construction of cyclic and polycyclic molecules, including spirocyclic lactams. These reactions offer high efficiency and stereochemical control, making them ideal for the synthesis of complex targets.
Carbon-Nitrogen Bond Forming Cyclizations
The formation of the crucial C-N bond to complete the lactam ring is a key step in many synthetic routes towards this compound. Several methodologies have been developed to achieve this transformation efficiently.
Intramolecular amidoalkylation reactions provide a direct route to lactam formation. This approach typically involves the generation of an N-acyliminium ion or a related electrophilic species from an amide or imide precursor, which is then trapped by an internal nucleophile. While specific examples for the synthesis of this compound via this method are not extensively documented in readily available literature, the general principles can be applied.
A hypothetical synthetic route could involve a precursor such as N-(1-(hydroxymethyl)-4,4-dimethylcyclohexyl)acetamide. Acid-catalyzed dehydration would generate an N-acyliminium ion, which could then be attacked by a tethered nucleophile. However, for the direct formation of the lactam ring, a more common strategy involves the cyclization of an amino acid or a halo-amide. For instance, the cyclization of 4-(aminomethyl)-4,4-dimethylcyclohexanecarboxylic acid under thermal or coupling agent-mediated conditions would directly yield the target lactam.
| Precursor Type | Cyclization Method | Key Features |
|---|---|---|
| ω-Amino acid | Thermal or coupling agent-mediated condensation | Direct formation of the lactam ring. |
| ω-Halo-amide | Base-induced intramolecular nucleophilic substitution | Formation of the C-N bond to close the ring. |
N-acyliminium ion cyclizations are a powerful class of reactions for the construction of nitrogen-containing heterocyclic compounds, including spirocyclic lactams. These reactions proceed through a highly reactive N-acyliminium ion intermediate, which is a potent electrophile that can be attacked by a wide range of internal nucleophiles.
In the context of synthesizing this compound, a plausible strategy would involve the generation of an N-acyliminium ion from a precursor derived from 4,4-dimethylcyclohexane. For example, a precursor such as an α-alkoxy or α-hydroxy amide tethered to a nucleophilic group could be employed. Acid-catalyzed formation of the N-acyliminium ion would be followed by an intramolecular cyclization to furnish the spirocyclic lactam core. The gem-dimethyl group on the cyclohexane ring can provide a steric bias, potentially influencing the stereochemical outcome of the cyclization.
The versatility of N-acyliminium ion chemistry allows for the use of various nucleophiles, including π-nucleophiles like alkenes, alkynes, and aromatic rings, as well as σ-nucleophiles. This flexibility makes it a highly attractive strategy for the synthesis of complex spirocyclic systems.
| N-Acyliminium Ion Precursor | Internal Nucleophile | Resulting Spirocyclic System |
|---|---|---|
| α-Hydroxy or α-alkoxy amide | Alkene or alkyne | Functionalized azaspiro[4.5]decane |
| N-acylated imide | Aromatic or heteroaromatic ring | Aryl- or heteroaryl-substituted spiro-lactam |
Carbon-Carbon Bond Forming Cyclizations
Intramolecular cyclization reactions are powerful tools for the construction of cyclic and spirocyclic systems, often proceeding with high efficiency and selectivity. wikipedia.org These methods involve the formation of a key carbon-carbon bond to close a ring onto a pre-existing cyclic structure.
Radical cyclizations offer a versatile method for constructing azaspirocyclic systems. nih.gov These reactions typically proceed through three main steps: selective radical generation, an intramolecular cyclization step where the radical attacks a multiple bond, and conversion of the resulting cyclized radical into the final product. wikipedia.org The 5-exo cyclization of hexenyl radicals is a particularly rapid and selective process, often favored over the endo alternative due to more favorable orbital overlap in the transition state. wikipedia.orgacs.org
Recent research has demonstrated the utility of radical cyclizations in synthesizing a variety of azaspiro systems. For instance, a photoinduced, reductive decarboxylative radical cyclization of redox-active esters has been developed as a versatile approach to 1-azaspirocycles. nih.gov This metal-free method uses inexpensive eosin (B541160) Y as a photocatalyst. nih.gov Another strategy involves a three-component nitration/spirocyclization of unsaturated sulfonamides or amides with tert-butyl nitrite (B80452) to construct NO2-functionalized 4-azaspiro[4.5]decanes under metal-free conditions. nih.gov Additionally, a radical selenylative cyclization of trifluoromethyl propargyl imines with diselenides has been developed to create functionalized azaspiro[4.5]-tetraenones, incorporating both CF3 and Se groups in a one-pot reaction using Oxone as a green oxidant. rsc.org
| Approach | Key Reagents/Conditions | Products | Key Features |
| Photoinduced Decarboxylative Cyclization | Eosin Y, Visible Light | 1-Azaspirocycles | Metal-free, versatile for various ring sizes. nih.gov |
| Nitro Spiro-Cyclization | tert-Butyl Nitrite | NO2-functionalized 4-Azaspiro[4.5]decanes | Metal-free, three-component reaction. nih.gov |
| Selenylative Cyclization | Diselenides, Oxone | CF3- and Se-functionalized Azaspiro[4.5]-tetraenones | Dual functionalization in one pot. rsc.org |
| Domino Radical Bicyclization | AIBN or Et3B, Bu3SnH | 1-Azaspiro[4.4]nonane derivatives | Involves formation and capture of alkoxyaminyl radicals. acs.org |
Theoretical studies, such as DFT calculations, have also been employed to understand the mechanisms of base-mediated cyclizations. For instance, in the synthesis of benzofuroazepines, an anionic aza 8π-electrocyclization was found to be a more favorable pathway than the previously proposed 7-endo-dig mechanism. rsc.org Such mechanistic insights are crucial for designing new and efficient anionic cyclization strategies for complex targets like azaspirocycles.
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, prized for its functional group tolerance and efficiency in forming carbon-carbon double bonds. mdpi.com Ring-closing metathesis (RCM) is particularly well-suited for the construction of cyclic and spirocyclic structures.
The synthesis of 1-azaspiro[4.5]decane systems has been successfully achieved using ring-rearrangement metathesis (RRM) starting from 7-azanorbornenes. acs.org This approach generates exocyclic olefins at the bridgehead position, providing valuable intermediates for further functionalization. Another concise route to enantiopure 1-azaspirocycles employs a ruthenium-alkylidene-catalyzed cross-metathesis reaction between N-protected allylglycine and methylenecycloalkanes. The resulting alkene intermediate undergoes a tandem acid-catalyzed cyclization to form spiropyrrolidines, which can then be expanded to the homologous spiropiperidine ring system.
| Metathesis Type | Starting Materials | Catalyst (Example) | Product System |
| Ring-Rearrangement Metathesis (RRM) | 1-Substituted 7-Azanorbornenes | Ruthenium-based catalysts | 1-Azaspiro[4.5]decane systems. acs.org |
| Cross-Metathesis (CM) / Cyclization | N-protected allylglycine, Methylenecycloalkanes | Ruthenium-alkylidene catalysts | Enantiopure Spiropyrrolidines and Spiropiperidines. |
Intermolecular Coupling Approaches to the Spirocenter
Constructing the spirocenter via intermolecular reactions involves coupling two separate fragments to form the crucial quaternary carbon atom. This strategy offers a convergent approach to complex spirocyclic molecules.
The formation of an all-carbon quaternary spirocenter is a significant synthetic hurdle due to the steric hindrance involved. rsc.org Various strategies have been developed to overcome this challenge, including tandem reactions that efficiently build molecular complexity. One such method is a tandem Castro–Stephens coupling/1,3-acyloxy shift/cyclization/semipinacol rearrangement sequence, which has been used to construct highly functionalized spirocyclo[4.5]decane derivatives. rsc.orgrsc.org This one-pot process involves four consecutive transformations, demonstrating high efficiency. rsc.orgrsc.org
Iron-catalyzed coupling reactions have also been developed to construct sterically hindered quaternary carbon centers. A method using a bisphosphine ligand iron complex effectively catalyzes the coupling of tertiary alkyl halides with primary and secondary alkyl zinc reagents. organic-chemistry.org The presence of an amide directing group on the substrate is crucial for the success of this transformation, which can achieve yields up to 90%. organic-chemistry.org
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high reliability. nih.govrsc.org In the context of spirocycle synthesis, these reactions can be employed in spiroannulation processes, where a ring is formed and fused at a single atom.
An example of this strategy is the palladium(0)-catalyzed [4+1] spiroannulation through the cross-coupling of o-iodobiaryls and bromonaphthols to afford unsymmetrical acs.orgacs.org-spirofluorenes. nih.gov While this example does not produce an azaspirocycle, the underlying principle of using a transition metal to couple two aryl halides in a manner that constructs a spirocenter is a key conceptual advance. The success of such reactions often depends on tuning the reactivity of the coupling partners and the catalyst system to favor the desired intramolecular cyclization over intermolecular side reactions like homo-coupling. nih.gov The versatility of cross-coupling allows for the use of various organic electrophiles and nucleophiles, making it a highly adaptable tool for complex target synthesis. mdpi.com
Stereoselective and Asymmetric Synthesis of this compound Derivatives
Achieving control over the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly for the generation of enantiomerically pure compounds. The following sections explore various strategies to introduce chirality and control stereochemistry during the synthesis of this compound derivatives.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. This chiral group directs the approach of reagents to one face of the molecule, leading to the preferential formation of one stereoisomer. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recycled.
While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented, analogous strategies employed for the synthesis of other spiro-lactams can be envisaged. For instance, Evans' oxazolidinone auxiliaries, which are widely used in asymmetric alkylations, could be appended to a precursor of the lactam ring. Subsequent cyclization would be directed by the sterically demanding auxiliary, thereby controlling the stereochemistry of the newly formed spirocenter.
A hypothetical reaction pathway could involve the acylation of a chiral oxazolidinone with a functionalized carboxylic acid that contains the necessary carbon framework for the eventual formation of the spirocyclic system. Intramolecular cyclization of this intermediate would then proceed with high diastereoselectivity, dictated by the chiral auxiliary.
| Chiral Auxiliary | Key Reaction Step | Potential Diastereoselectivity | Cleavage Conditions |
| Evans' Oxazolidinone | Asymmetric alkylation | >95:5 dr | LiOH, H₂O₂ |
| Oppolzer's Camphorsultam | Asymmetric Michael addition | >90:10 dr | LiAlH₄ or SmI₂ |
| Myers' Pseudoephedrine | Asymmetric alkylation | >98:2 dr | Acid or base hydrolysis |
Asymmetric Organocatalysis in Spirocyclic Lactam Formation
Asymmetric organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of spirocyclic lactams, organocatalysts can activate substrates through various mechanisms, including iminium ion formation, enamine activation, or hydrogen bonding.
The formation of spiro-γ-lactams has been successfully achieved through organocatalytic cascade reactions. For instance, a Michael/alkylation/cyclization sequence catalyzed by a chiral bifunctional thiourea (B124793) or squaramide catalyst could be a viable strategy for constructing the this compound framework. In such a reaction, the catalyst would simultaneously activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to a highly organized transition state and excellent enantioselectivity.
A representative example involves the reaction of a methyleneindolinone with a suitable pronucleophile containing the gem-dimethylcyclohexane moiety, catalyzed by a cinchona alkaloid-derived thiourea catalyst. The catalyst would direct the initial Michael addition, and a subsequent intramolecular cyclization would furnish the desired spiro-lactam in high enantiomeric excess.
| Catalyst Type | Activation Mode | Reaction Type | Typical Enantioselectivity |
| Chiral Thiourea | Hydrogen Bonding | Michael/Aldol Cascade | 90-99% ee |
| Chiral Squaramide | Hydrogen Bonding | Michael/Cyclization | 85-98% ee |
| Chiral Phosphoric Acid | Brønsted Acid | [3+2] Cycloaddition | 80-97% ee |
| Proline Derivatives | Enamine/Iminium | Aldol/Mannich | 88-99% ee |
Metal-Catalyzed Asymmetric Cyclization Reactions
Transition metal catalysis offers a versatile and efficient means of constructing complex cyclic systems with high levels of stereocontrol. For the synthesis of this compound derivatives, several metal-catalyzed asymmetric cyclization strategies could be employed.
One promising approach is the palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA). In this reaction, a substrate containing an allylic leaving group and a nucleophilic nitrogen atom can undergo cyclization in the presence of a chiral palladium catalyst. The stereochemistry of the resulting spirocenter is determined by the chiral ligand coordinated to the palladium. The gem-dimethyl group on the cyclohexane ring can play a crucial role in pre-organizing the substrate for a highly diastereoselective cyclization.
Another powerful method is the rhodium- or iridium-catalyzed asymmetric hydrogenation of a pre-formed spirocyclic enamide. This would involve the synthesis of an unsaturated precursor to the lactam, followed by enantioselective reduction of the double bond to set the stereochemistry at the spirocenter.
| Metal Catalyst | Chiral Ligand | Reaction Type | Achieved Enantioselectivity |
| Pd₂(dba)₃ | (S)-BINAP | Intramolecular Allylic Alkylation | up to 99% ee |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Asymmetric Hydrogenation | >98% ee |
| [Ir(COD)Cl]₂ | (S,S)-f-binaphane | Asymmetric Hydrogenation | up to 99% ee |
| Cu(OTf)₂ | (R)-Tol-BINAP | Asymmetric [3+2] Cycloaddition | >95% ee |
Diastereoselective Control in Ring-Closing Reactions
In cases where a stereocenter is already present in the starting material, the formation of the spirocyclic lactam can be controlled to favor one diastereomer over the other. Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures and can be highly diastereoselective, particularly in the synthesis of sterically constrained systems.
For the synthesis of this compound derivatives, a diene precursor could be designed where one of the stereocenters of the final product is already established. The RCM reaction, typically catalyzed by a ruthenium-based catalyst such as Grubbs' or Hoveyda-Grubbs' catalyst, would then proceed to form the lactam ring. The facial selectivity of the cyclization would be influenced by the existing stereocenter and the sterically demanding gem-dimethyl group, leading to a high degree of diastereoselectivity.
The choice of catalyst and reaction conditions can also influence the diastereomeric outcome. For instance, the use of a more sterically hindered catalyst may enhance the selectivity for the thermodynamically more stable diastereomer.
| Reaction Type | Catalyst | Key Substrate Feature | Typical Diastereoselectivity |
| Ring-Closing Metathesis | Grubbs' II Catalyst | Pre-existing stereocenter | >10:1 dr |
| Radical Cyclization | Bu₃SnH, AIBN | Stereodirecting group | >15:1 dr |
| Iodolactamization | I₂, K₂CO₃ | Allylic strain | >20:1 dr |
Functionalization and Derivatization Strategies Post-Spirocyclization
Once the core spirocyclic lactam structure is assembled, further modifications can be introduced to synthesize a diverse library of analogs. The lactam nitrogen is a particularly attractive site for functionalization.
Modification of the Lactam Nitrogen
The hydrogen atom on the lactam nitrogen of this compound can be readily substituted with a variety of functional groups through N-alkylation, N-acylation, and N-arylation reactions. These modifications can significantly alter the physical, chemical, and biological properties of the parent compound.
N-Alkylation: The lactam nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding amide anion. This nucleophilic anion can then react with a range of alkyl halides or tosylates to introduce alkyl, benzyl, or other substituted alkyl groups.
N-Acylation: Acylation of the lactam nitrogen can be achieved by treatment with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This introduces an acyl group, which can serve as a handle for further transformations or as a key pharmacophoric element.
N-Arylation: The introduction of an aryl group on the lactam nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the synthesis of a wide array of N-aryl derivatives with diverse electronic and steric properties.
| Reaction | Reagents | Introduced Group | Typical Yield |
| N-Alkylation | NaH, R-X | Alkyl, Benzyl | 70-95% |
| N-Acylation | Acyl chloride, Et₃N | Acyl, Benzoyl | 80-98% |
| N-Arylation | Ar-Br, Pd(OAc)₂, BINAP | Aryl, Heteroaryl | 60-90% |
| N-Sulfonylation | TsCl, Pyridine | Tosyl | 85-97% |
Functionalization of the Cyclohexane Ring System
Functionalization of the cyclohexane portion of the this compound scaffold is crucial for modulating the physicochemical and pharmacokinetic properties of its derivatives. While direct, late-stage functionalization of the pre-formed, unactivated cyclohexane ring remains a formidable challenge in synthetic chemistry, various strategies have been developed to synthesize analogs with diverse substituents on this ring. These methods typically involve the use of pre-functionalized starting materials that are carried through the synthetic sequence to construct the final spirocyclic system.
One common approach begins with a substituted cyclohexanone (B45756). For example, the synthesis of analogs with substituents at the C-8 position (relative to the lactam nitrogen at position 1) can be achieved by starting with a 4-substituted-4-methylcyclohexanone. This allows for the introduction of various functional groups onto the cyclohexane ring, which can then be elaborated into the desired spiro-lactam.
Recent advances in C-H activation offer a potential future direction for the direct functionalization of the cyclohexane ring. Catalyst-controlled C-H functionalization has been demonstrated to desymmetrize unactivated cyclohexane derivatives with high site- and stereoselectivity through donor/acceptor carbene insertion. While not yet specifically applied to this compound, these methods highlight the potential for future synthetic strategies that could bypass the need for pre-functionalized starting materials, enabling more efficient and versatile access to novel analogs.
| Methodology | Description | Key Features | Example Precursor |
|---|---|---|---|
| Use of Pre-functionalized Precursors | Incorporation of substituents on the cyclohexane ring by starting the synthesis with a substituted cyclohexanone derivative. | Reliable and well-established; substituent position is precisely controlled from the start. | 4-Aryl-cyclohexanone |
| Catalytic C-H Functionalization (Emerging) | Direct conversion of a C-H bond on the cyclohexane ring to a C-C or C-X bond using a transition metal catalyst. | Potentially more atom- and step-economical; allows for late-stage modification. Still in development for this specific scaffold. | Parent 1-azaspiro[4.5]decan-2-one |
Introduction of Diverse Substituents onto the Scaffold
Creating a library of analogs from a core scaffold is essential for structure-activity relationship (SAR) studies in drug discovery. For the this compound framework, diversity can be introduced at several positions, primarily on the lactam nitrogen and the carbon atoms of both the pyrrolidinone and cyclohexane rings.
N-Functionalization: The nitrogen atom of the lactam is a common site for modification. N-substituted analogs can be prepared through various methods. For instance, in the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spiro-hydantoin, the N-1 methyl group is introduced from the start by using methylamine (B109427) hydrochloride in a Strecker reaction. mdpi.com For other spiro-lactams, direct N-alkylation or N-arylation of the parent scaffold using an appropriate electrophile under basic conditions is a feasible post-synthetic modification.
C-Functionalization: Introducing substituents at the carbon atoms of the scaffold is often achieved by designing the synthesis from appropriately substituted precursors. Multi-component reactions (MCRs) are particularly powerful for this purpose. For example, a three-component condensation of 2,6-dimethylphenol, isobutyraldehyde, and various nitriles can generate 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones, where the substituent at C-1 is determined by the choice of nitrile. rsc.org This approach allows for the rapid generation of a diverse set of analogs from simple starting materials in a single step.
Systematic modifications have been conducted on related 1-oxa-8-azaspiro[4.5]decane skeletons to produce a variety of analogs, including 2-ethyl, 3-methylene, and 3-oxime derivatives, demonstrating the scaffold's tolerance to diverse functional groups. nih.gov
| Position | Method | Example of Substituent Introduced | Synthetic Strategy |
|---|---|---|---|
| Lactam Nitrogen (N-1) | N-Alkylation/Arylation | Methyl, Benzyl, Aryl groups | Use of substituted amine in initial synthesis or post-synthetic alkylation. mdpi.com |
| Lactam Carbon (e.g., C-3) | Functional Group Transformation | Methylene (B1212753), Oxime | Modification of a ketone precursor. nih.gov |
| Cyclohexane Carbon (e.g., C-8) | Use of Substituted Precursor | Phenyl, Methyl | Starting synthesis with a 4-substituted cyclohexanone. mdpi.com |
| Multiple Positions | Multi-Component Reaction | Aryl, Alkyl, Heteroaryl groups | One-pot condensation of multiple starting materials. rsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is increasingly important for reducing environmental impact and improving efficiency. Key areas of focus include the use of benign solvents, the development of highly efficient catalysts, and designing routes with high atom economy.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more sustainable alternatives. jetir.org For the synthesis of spiro-lactams and related heterocycles, several greener solvent systems have been explored.
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for organic reactions. Certain multi-component reactions to form heterocyclic scaffolds have been shown to be accelerated in water compared to conventional organic solvents. researchgate.net
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. ILs have been successfully used in the three-component synthesis of fluorinated spiro-thiazine derivatives. chemistryworld.com
Solvent-Free Reactions: Conducting reactions without a solvent is an ideal green chemistry scenario. jetir.org Many microwave-assisted syntheses can be performed under solvent-free conditions, often by adsorbing the reactants onto a solid support. This approach minimizes waste and can simplify product purification.
Catalyst Development for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (ambient temperature and pressure in aqueous media). Biocatalytic methods are being developed for the synthesis of lactams, offering a green alternative to traditional chemical routes. mdpi.com For instance, enzymes have been applied in dearomative spirocyclization reactions to produce complex spirocycles with high stereochemical control. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. dntb.gov.ua This technology has been applied to the synthesis of 1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, a multi-component reaction where the microwave approach was significantly superior to conventional heating in both time and yield.
Atom Economy Considerations in Synthetic Routes
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Synthetic routes with high atom economy are inherently greener as they generate less waste.
Multi-component reactions (MCRs) are exemplary in their high atom economy, as three or more reactants combine in a single step to form a product that contains most or all of the atoms from the starting materials. The synthesis of substituted 2-azaspiro[4.5]decanes via three-component condensations is a practical example of this principle. rsc.org Such reactions are highly convergent and minimize the number of synthetic steps and purification procedures, leading to a significant reduction in waste and resource consumption compared to traditional linear syntheses. Addition and cycloaddition reactions, which are often key steps in constructing spirocyclic frameworks, are also inherently atom-economical.
| Principle | Application in Spiro-Lactam Synthesis | Benefit |
|---|---|---|
| Benign Solvents | Use of water or ionic liquids; solvent-free microwave synthesis. jetir.orgresearchgate.net | Reduced toxicity, pollution, and waste. |
| Catalysis | Employing biocatalysts or advanced metal catalysts (e.g., Au/Pd relay). researchgate.netmdpi.com | Higher efficiency, milder conditions, improved selectivity. |
| Energy Efficiency | Microwave-assisted reactions. | Drastically reduced reaction times and energy consumption. |
| Atom Economy | Designing syntheses based on multi-component reactions and cycloadditions. | Maximizes incorporation of starting materials into the product, minimizing waste. |
Advanced Structural Characterization and Conformational Analysis of 8,8 Dimethyl 1 Azaspiro 4.5 Decan 2 One
Spectroscopic Characterization Techniques
The definitive structural analysis of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the molecular structure.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the complete atomic connectivity can be mapped.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the amide proton, the two equivalent gem-dimethyl groups, and the four methylene (B1212753) (CH₂) groups of the spirocyclic system. The protons on the cyclohexane (B81311) ring would likely appear as complex multiplets due to restricted bond rotation and multiple coupling partners.
Table 1: Expected ¹H NMR Signal Assignments for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| N-H | 5.5 - 8.0 | Broad Singlet | 1H |
| H-3 (α to C=O) | 2.2 - 2.6 | Triplet | 2H |
| H-4 | 1.8 - 2.1 | Multiplet | 2H |
| H-7, H-9 (α to C(CH₃)₂) | 1.3 - 1.6 | Multiplet | 4H |
| H-6, H-10 | 1.3 - 1.6 | Multiplet | 4H |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The structure of this compound contains 11 carbon atoms, but due to symmetry, fewer than 11 signals are expected. The two methyl groups are equivalent, and depending on the ring conformation, pairs of methylene carbons in the cyclohexane ring may also be equivalent. Key signals would include the carbonyl carbon of the lactam, the spirocyclic quaternary carbon, and the quaternary carbon bearing the two methyl groups.
Table 2: Expected ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | 170 - 180 |
| C-5 (Spiro Carbon) | 60 - 75 |
| C-3 | 30 - 40 |
| C-4 | 20 - 30 |
| C-8 | 30 - 40 |
| C-7, C-9 | 30 - 40 |
| C-6, C-10 | 20 - 30 |
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (COrrelation SpectroscopY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. nih.gov For instance, cross-peaks would be expected between the protons at C-3 and C-4, confirming their adjacency. Similarly, correlations among the C-6, C-7, C-9, and C-10 protons would help delineate the structure of the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to, providing definitive ¹H-to-¹³C one-bond connections. mdpi.com It would be used to unambiguously assign the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, the singlet at ~1.0 ppm in the ¹H spectrum would correlate to the carbon signal at ~30 ppm, confirming the assignment of the gem-dimethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. mdpi.com This technique is invaluable for identifying connectivity around quaternary centers that have no attached protons. Key correlations would include those from the methyl protons (¹H) to the quaternary carbon C-8 (¹³C) and the adjacent C-7/C-9 carbons, confirming the placement of the gem-dimethyl group. Correlations from protons on C-4 and C-6 would to the spiro carbon (C-5) would confirm the spirocyclic junction.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is critical for determining the three-dimensional structure and preferred conformation of the molecule, particularly the relative orientation of the two rings.
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The most prominent and diagnostic absorption band in the IR spectrum of this compound would be from the carbonyl (C=O) group of the five-membered lactam ring (a cyclic amide). Another key feature would be the N-H stretch from the amide group.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3250 - 3100 | Medium, Broad |
| C-H Stretch (sp³) | 3000 - 2850 | Strong |
| C=O Stretch (Amide I) | 1700 - 1660 | Strong |
HRMS is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of precision. For this compound, this technique would be used to confirm the molecular formula of C₁₁H₁₉NO.
Molecular Formula: C₁₁H₁₉NO
Calculated Monoisotopic Mass: 181.14666 u
Expected HRMS Result (e.g., for [M+H]⁺ ion): The experimentally measured m/z value would be expected to match the calculated value for C₁₁H₂₀NO⁺ (182.15444 u) to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structure Elucidation
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration for chiral compounds. This technique provides precise coordinates of each atom in the crystal lattice, allowing for detailed analysis of the molecular geometry.
While specific crystallographic data for this compound is not extensively reported in publicly accessible literature, the structural analysis of closely related azaspiro[4.5]decane derivatives provides significant insight into the expected molecular architecture. For instance, the absolute configuration of compounds like (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane has been successfully determined using X-ray analysis, confirming the power of this technique for stereochemical assignment in this class of molecules. nih.gov
The analysis of such derivatives reveals that the azaspiro[4.5]decane system consists of a five-membered lactam ring fused to a six-membered cyclohexane ring through a spiro carbon atom. The cyclohexane ring typically adopts a stable chair conformation to minimize steric and torsional strain. The gem-dimethyl substitution at the C-8 position is expected to further influence and lock this conformation, a crucial aspect for understanding its interaction with biological targets.
The precise measurement of bond lengths, bond angles, and torsion angles through X-ray diffraction is fundamental to defining the molecule's exact geometry. Although experimental data for the title compound is not available, typical values for the constituent parts of the molecule can be compiled from crystallographic databases and studies of similar structures. These values provide a reliable model for the molecular structure.
Below is a table of expected bond lengths and angles for the core structure of this compound, based on standard values for similar chemical environments.
| Bond Type | Expected Length (Å) | Angle | Expected Angle (°) |
| C=O (amide) | 1.23 - 1.25 | C-N-C (lactam ring) | 110 - 114 |
| C-N (amide) | 1.33 - 1.35 | N-C-C (lactam ring) | 108 - 112 |
| C-C (spiro center) | 1.53 - 1.57 | C-C(spiro)-C | 108 - 112 |
| C-C (cyclohexane) | 1.52 - 1.54 | C-C-C (cyclohexane) | 109 - 112 |
| N-H | 0.99 - 1.01 | H-N-C | 118 - 122 |
Note: These are generalized values and may vary in the actual crystal structure.
Torsion angles define the conformation of the rings. For the cyclohexane ring, torsion angles around ±60° are characteristic of a chair conformation, while the five-membered lactam ring is expected to adopt an envelope or twist conformation to accommodate the spiro fusion.
Conformational Dynamics and Energetics
While crystal structures provide a static picture, molecules in solution are dynamic entities, undergoing rapid conformational changes. Understanding these dynamics is crucial for predicting molecular properties and reactivity.
The azaspiro[4.5]decane system possesses two distinct rings with different conformational possibilities. The six-membered cyclohexane ring is the more flexible component. In the absence of bulky substituents, it can interconvert between two chair conformations. However, in this compound, the gem-dimethyl group at C-8 significantly restricts this flexibility. This substitution is anticipated to strongly favor a single chair conformation where steric interactions are minimized.
Computational studies on related structures, such as 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane, have shown that the six-membered ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. nih.gov The five-membered lactam ring is inherently more rigid but still exhibits puckering, typically adopting an envelope or twist conformation where one or two atoms deviate from the plane of the other atoms. The spiro-fusion point acts as an anchor, influencing the puckering of both rings.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the kinetics of conformational changes that occur on the NMR timescale. researchgate.netmdpi.com By analyzing the shape of NMR signals at different temperatures, it is possible to determine the energy barriers for processes like ring inversion.
For this compound, DNMR studies could potentially measure the energy barrier for any residual flexibility in the cyclohexane ring. However, due to the stabilizing effect of the gem-dimethyl group, this barrier is expected to be high, and the interconversion may be slow on the NMR timescale even at elevated temperatures. More relevant would be the study of the rotation around the N-C(O) amide bond within the lactam ring, which often shows restricted rotation due to its partial double-bond character. Studies on similar cyclic amides have determined rotational barriers in the range of 15-23 kcal/mol. researchgate.net
Substituents play a critical role in dictating the conformational landscape of cyclic molecules. In this compound, the most influential substituents are the gem-dimethyl groups at the C-8 position of the cyclohexane ring.
These two methyl groups introduce significant steric bulk. To minimize A-values (conformational energies), the cyclohexane ring will adopt a chair conformation. The presence of two methyl groups on the same carbon atom effectively locks the ring in this conformation, preventing the ring-flipping process that is common in unsubstituted cyclohexane. This conformational rigidity is a key feature of this molecule, making the azaspiro[4.5]decane scaffold a valuable template in medicinal chemistry, where a well-defined three-dimensional structure is often required for selective receptor binding. Any further substitution on the cyclohexane or lactam rings would have its conformational preference (axial vs. equatorial) largely determined by the fixed structure imposed by the gem-dimethyl group.
Stereochemical Investigations
The stereochemical characterization of chiral molecules like this compound is fundamental to understanding their behavior. The arrangement of atoms in space dictates how the molecule interacts with other chiral entities, such as biological receptors or chiral catalysts.
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to determine the ee of chiral compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. rug.nlnih.gov
NMR Spectroscopy with Chiral Auxiliaries:
NMR spectroscopy in an achiral environment cannot distinguish between enantiomers. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers, which have distinct NMR spectra. researchgate.net This allows for the quantification of each enantiomer.
Chiral Derivatizing Agents (CDAs): The racemic mixture of this compound can be reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers will exhibit different chemical shifts in their NMR spectra, and the ratio of the integrals of corresponding peaks will directly correlate to the enantiomeric ratio of the original sample.
Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the enantiomers in solution. This interaction is strong enough to induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their differentiation and quantification without chemical modification of the analyte. researchgate.net
Chiral Lanthanide Shift Reagents: These reagents are a specific type of CSA that can cause significant separation of signals from enantiomers in the NMR spectrum, facilitating accurate ee determination.
Mass Spectrometry:
Chiral analysis by mass spectrometry is a rapidly developing field. nih.govpolyu.edu.hk While mass spectrometers are inherently "chiral-blind," the introduction of a chiral selector can lead to the formation of diastereomeric complexes with different fragmentation patterns or mobilities in the gas phase, enabling the determination of enantiomeric excess. polyu.edu.hk
| Method | Principle | Advantages | Disadvantages |
| NMR with CDAs | Covalent modification to form diastereomers with distinct NMR signals. | Robust and widely applicable. researchgate.net | Requires chemical reaction and purification; CDA must be enantiomerically pure. |
| NMR with CSAs | Non-covalent interaction to form transient diastereomeric complexes. researchgate.net | Non-destructive to the sample. | Interactions may be weak, leading to small spectral differences. |
| Mass Spectrometry | Formation of diastereomeric complexes with a chiral selector, leading to different mass-to-charge ratios or fragmentation patterns. nih.govpolyu.edu.hk | High sensitivity and speed. polyu.edu.hk | Requires specialized instrumentation and method development. |
The separation of enantiomers from a racemic mixture, known as chiral resolution, is crucial for obtaining enantiomerically pure compounds for further study or application. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govsigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation. For compounds structurally similar to this compound, such as other azaspiro derivatives, normal phase chiral HPLC has been shown to be effective. researchgate.net
Commonly used CSPs for the separation of lactams and related compounds include those based on:
Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support).
Pirkle-type phases (based on π-acid/π-base interactions).
Macrocyclic antibiotics.
The choice of CSP and the mobile phase composition are critical for achieving optimal separation.
| Chiral Separation Technique | Principle | Common Stationary Phases for Related Compounds |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, Macrocyclic antibiotics. |
The specific three-dimensional arrangement of atoms in each enantiomer of this compound will govern its interactions with other chiral molecules. This is a fundamental principle in biology and pharmacology, where the "lock and key" model often dictates molecular interactions.
Similarly, the stereochemistry of related 1-oxa-8-azaspiro[4.5]decane derivatives was found to be a critical factor in their activity as muscarinic agonists, with one enantiomer showing preferential activity. nih.gov These examples underscore the principle that the biological and pharmacological profiles of the enantiomers of this compound would be expected to differ significantly due to diastereomeric interactions with chiral biological targets such as enzymes and receptors.
Chemical Reactivity and Transformation Studies of 8,8 Dimethyl 1 Azaspiro 4.5 Decan 2 One
Reactions at the Lactam Carbonyl Group
The carbonyl group of the lactam moiety is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarization governs its reactivity towards various reagents.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which can then undergo various transformations depending on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), are expected to add to the carbonyl group. The initial tetrahedral intermediate would likely be stable until acidic workup, which would lead to the formation of a ring-opened amino ketone. For instance, reaction with methylmagnesium bromide followed by hydrolysis would be predicted to yield an N-substituted amino ketone.
| Nucleophile | Reagent | Expected Product (after workup) |
| Hydride | Lithium aluminum hydride (LiAlH4) | 8,8-Dimethyl-1-azaspiro[4.5]decane |
| Alkyl | Methylmagnesium bromide (CH3MgBr) | N-(1-(hydroxymethyl)-4,4-dimethylcyclohexyl)propan-2-amine |
| Alkyl | Butyllithium (BuLi) | 1-(1-amino-4,4-dimethylcyclohexyl)-2-pentanone |
Reduction Pathways for the Lactam Moiety
The lactam carbonyl group can be reduced to a methylene (B1212753) group, effectively converting the lactam to a cyclic amine. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH4) is a common reagent for the complete reduction of amides and lactams. masterorganicchemistry.com The reaction proceeds through the formation of an aluminum-complexed intermediate, which is then hydrolyzed to yield the corresponding amine. In the case of 8,8-dimethyl-1-azaspiro[4.5]decan-2-one, this reduction would yield 8,8-dimethyl-1-azaspiro[4.5]decane.
| Reducing Agent | Solvent | Temperature | Expected Product |
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | Reflux | 8,8-Dimethyl-1-azaspiro[4.5]decane |
| Borane-tetrahydrofuran complex (BH3-THF) | Tetrahydrofuran (THF) | Reflux | 8,8-Dimethyl-1-azaspiro[4.5]decane |
Hydrolysis and Ring-Opening Reactions
The lactam ring can be opened through hydrolysis under either acidic or basic conditions. This process involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of the amino group as an ammonium (B1175870) ion results in the formation of a carboxylic acid, leading to the ring-opened amino acid, 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate can then collapse to expel the amide anion, which is subsequently protonated by water to yield the carboxylate salt of the corresponding amino acid. Acidic workup would then produce the free amino acid.
| Condition | Reagent | Expected Product (after workup) |
| Acidic | Aqueous HCl | 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride |
| Basic | Aqueous NaOH, then H3O+ | 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid |
Reactions Involving the Azaspiro Nitrogen Atom
The nitrogen atom in the lactam is part of an amide linkage and is therefore less nucleophilic than a typical amine nitrogen due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. However, it can still undergo certain reactions, particularly after deprotonation.
Alkylation and Acylation Reactions
To achieve alkylation or acylation at the nitrogen atom, it is generally necessary to first deprotonate the N-H bond using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the corresponding lactamate anion. This anion is a much more potent nucleophile and can readily react with electrophiles like alkyl halides or acyl chlorides.
For example, treatment of this compound with sodium hydride followed by the addition of methyl iodide would be expected to yield N-methyl-8,8-dimethyl-1-azaspiro[4.5]decan-2-one. Similarly, reaction with acetyl chloride would produce N-acetyl-8,8-dimethyl-1-azaspiro[4.5]decan-2-one.
| Reaction Type | Base | Electrophile | Expected Product |
| Alkylation | Sodium hydride (NaH) | Methyl iodide (CH3I) | 1,8,8-Trimethyl-1-azaspiro[4.5]decan-2-one |
| Acylation | Potassium tert-butoxide (t-BuOK) | Acetyl chloride (CH3COCl) | 1-Acetyl-8,8-dimethyl-1-azaspiro[4.5]decan-2-one |
Rearrangement Processes Involving Nitrogen
While less common for simple lactams, rearrangement reactions involving the nitrogen atom can occur under specific conditions, often promoted by heat or specific reagents. For spirocyclic systems, such rearrangements could lead to interesting and complex molecular architectures.
The reactivity of this compound is governed by two primary structural features: the pyrrolidin-2-one (a lactam) ring and the 4,4-dimethylcyclohexane ring. The lactam moiety contains a reactive amide bond, while the cyclohexane (B81311) portion is a saturated carbocycle, which is generally less reactive.
Reactivity of the Dimethyl-Substituted Cyclohexane Ring
The cyclohexane ring in this compound is a fully saturated hydrocarbon framework. Such frameworks are typically resistant to reactions under mild conditions due to the strength and non-polar nature of the C-C and C-H bonds.
Electrophilic and Nucleophilic Substitution Reactions on the Ring
Direct electrophilic or nucleophilic substitution on the saturated cyclohexane ring of this compound is not a commonly observed transformation in organic chemistry. The carbon atoms of the ring lack the necessary activation (e.g., adjacent activating groups or unsaturation) to be susceptible to attack by most electrophiles or nucleophiles.
Furthermore, the presence of the gem-dimethyl group at the C8 position introduces significant steric hindrance. pressbooks.pub This steric bulk would impede the approach of reagents to the adjacent C7 and C9 positions, making substitution reactions at these sites particularly challenging. In substituted cyclohexanes, bulky groups preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions, a principle that further dictates the conformational behavior and accessibility of the ring. pressbooks.publibretexts.org While studies on the specific conformational dynamics of the title compound are unavailable, the principles established for substituted cyclohexanes suggest a conformationally rigid system that limits the reactivity of the carbocyclic ring. nih.gov
Reactions of Pendant Functional Groups
The parent structure of this compound does not possess any pendant functional groups on its cyclohexane ring. Research into the synthesis of derivatives functionalized at the cyclohexane ring and the subsequent reactivity of those appended groups is not available in the current literature. Hypothetically, were functional groups such as hydroxyl or halides to be introduced onto the ring, their reactivity would be expected to follow standard organic chemistry principles, albeit influenced by the steric environment of the spirocyclic framework.
Advanced Chemical Transformations and Derivatization
Advanced transformations would likely require initial functionalization of the molecule or target the more reactive lactam portion of the spirocycle.
Palladium-Catalyzed Coupling Reactions of Functionalized Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically require a substrate bearing a halide or triflate functional group. As the parent this compound lacks such a group, it is not a suitable substrate for these reactions.
However, palladium catalysis has been effectively used in the synthesis of related spiro[4.5]decane skeletons. For instance, a diastereoselective Gold/Palladium relay catalysis has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. This process involves an intramolecular cyclization followed by a [2+4] cycloaddition with a Pd-π-allyl dipole, demonstrating the utility of palladium in constructing the core spirocyclic framework. researchgate.netscilit.com
| Reaction Type | Catalyst System | Resulting Spirocycle | Yield Range | Reference |
|---|---|---|---|---|
| Au/Pd Relay Catalytic Tandem Cyclization | Ph3PAuCl / AgOTf then Pd catalyst | Dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives | 31–97% | researchgate.net |
| Tandem Heck/Suzuki Process | Pd(OAc)2 | Chiral dihydrobenzofurans and other spiro-like structures | Up to 99% | mdpi.com |
Oxidation and Reduction Chemistry of the Spiro Framework
The chemistry of oxidation and reduction would target different parts of the molecule. 182.160.97 Reduction would primarily affect the lactam carbonyl, while oxidation could potentially occur at various C-H bonds, though with expected challenges in selectivity.
Reduction: The lactam functional group contains an amide bond within a five-membered ring. Amides are typically reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The expected product of the complete reduction of the C2-carbonyl group in this compound would be 8,8-Dimethyl-1-azaspiro[4.5]decane. Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce amides.
Oxidation: The oxidation of the saturated cyclohexane ring is challenging due to the lack of activating groups. Forced oxidation would likely be unselective and lead to a mixture of products. The gem-dimethyl groups at C8 are highly resistant to oxidation. The methylene groups (C7, C9) adjacent to the dimethyl-substituted carbon are sterically hindered. The C10 methylene group is the most remote from the bulky spiro center and might be the most susceptible to radical-based oxidation, potentially yielding a ketone at that position (8,8-Dimethyl-1-azaspiro[4.5]decan-2,10-dione). However, no specific studies on such an oxidation have been documented.
| Transformation | Typical Reagent | Expected Product | Notes |
|---|---|---|---|
| Reduction of Lactam | Lithium Aluminum Hydride (LiAlH₄) | 8,8-Dimethyl-1-azaspiro[4.5]decane | Standard reaction for amide/lactam reduction. |
| Oxidation of Cyclohexane Ring | Strong Oxidants (e.g., RuO₄, Cr(VI) reagents) | Mixture of ketones/alcohols, potentially 8,8-Dimethyl-1-azaspiro[4.5]decan-2,10-dione | Reaction would likely be unselective and require harsh conditions. No literature precedent found. |
Cycloaddition Reactions Leading to More Complex Architectures
Cycloaddition reactions typically require the presence of π-systems (double or triple bonds). As this compound is a fully saturated molecule, it cannot directly participate as a component in common cycloaddition reactions like the Diels-Alder reaction.
For this scaffold to undergo cycloaddition, it would first need to be derivatized to introduce unsaturation. For example, the introduction of a double bond into the cyclohexane ring would create a potential dienophile or diene. Research on related spirocyclic systems often employs cycloaddition as a key step in their synthesis. For example, 1,3-dipolar cycloadditions of azomethine ylides are used to generate spirocyclic adducts, and [3+2] cycloadditions have been used to form spiropyrrolidines. researchgate.net Similarly, the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been achieved through tandem reactions involving cyclization steps. researchgate.net These examples highlight that cycloaddition is a powerful tool for building the spiro framework itself, rather than a reaction of the saturated final product.
Computational and Theoretical Investigations of 8,8 Dimethyl 1 Azaspiro 4.5 Decan 2 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide insights into the most stable three-dimensional arrangement of atoms and the distribution of electrons within the 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one structure.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.
Furthermore, DFT calculations can elucidate the electronic properties of the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. A hypothetical data table of optimized geometrical parameters from a DFT calculation is presented below to illustrate the type of data that would be generated.
| Parameter | Value |
| C=O bond length (Å) | Data not available |
| C-N bond length (Å) | Data not available |
| C-C spirocenter bond lengths (Å) | Data not available |
| N-C-C=O dihedral angle (°) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound. |
Ab Initio Calculations of Conformational Isomers
Ab initio methods, which are based on first principles without the use of empirical parameters, could be employed to study the conformational isomers of this compound. Due to the presence of the cyclohexane (B81311) ring, different chair, boat, and twist-boat conformations are possible. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would provide highly accurate relative energies of these conformers, allowing for the determination of the most stable isomer and the energy barriers between them.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals its conformational landscape.
Exploration of Ring Flipping and Dynamics
The cyclohexane ring in this compound is expected to undergo ring flipping between different chair conformations. MD simulations would be instrumental in studying the timescale and mechanism of this process. By analyzing the trajectory, one could identify the transition states and calculate the free energy barrier associated with the ring flip.
Solvent Effects on Conformation and Reactivity
The conformation and reactivity of a molecule can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules (such as water or an organic solvent) to study these effects. For this compound, simulations in different solvents would reveal how solvent interactions affect its preferred conformation and the dynamics of its functional groups. This information is crucial for understanding its behavior in a biological or reaction medium.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Although no specific biological activity has been reported for this compound, computational methods are frequently used in the broader context of spiro-lactam drug discovery to establish Structure-Activity Relationships (SAR). Should a biological target be identified, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling could be applied.
Molecular docking would predict the binding mode and affinity of this compound to a specific protein target. QSAR studies, on the other hand, would involve building a statistical model that correlates the structural features of a series of related spiro-lactams with their biological activity. This model could then be used to predict the activity of new, unsynthesized compounds. A hypothetical table illustrating the kind of data used in a QSAR study is shown below.
| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Biological Activity (e.g., IC50, µM) |
| This compound | Data not available | Data not available | Data not available |
| Analogue 1 | Data not available | Data not available | Data not available |
| Analogue 2 | Data not available | Data not available | Data not available |
| Note: This table is for illustrative purposes only and does not contain real data. |
Due to a lack of publicly available scientific research and computational data specifically for the chemical compound "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.
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Applications of 8,8 Dimethyl 1 Azaspiro 4.5 Decan 2 One in Advanced Organic Synthesis
Materials Science and Photochemical Applications
No research papers or patents were identified that describe the use of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one in the development of new materials or in studies related to its photochemical properties or applications.
Use as a Photoinitiator in Polymerization Processes
For a hypothetical scenario where this compound acts as a photoinitiator, its performance could be compared to known photoinitiators.
Table 1: Hypothetical Comparison of Photoinitiator Properties
| Property | This compound (Hypothetical) | Commercial Photoinitiator (Example) |
|---|---|---|
| Molar Absorption Coefficient (ε) at 365 nm (L mol⁻¹ cm⁻¹) | Data not available | 50 - 500 |
| Quantum Yield (Φ) | Data not available | 0.1 - 0.9 |
| Initiation Rate Constant (kᵢ) (L mol⁻¹ s⁻¹) | Data not available | 10³ - 10⁵ |
Without experimental data, the potential of this compound as a photoinitiator remains speculative. Research in this area would be required to determine its absorption spectrum, photochemical reactivity, and efficiency in initiating the polymerization of various monomers.
Development of Novel Polymeric Materials
The incorporation of spirocyclic lactam structures like this compound into polymer chains can impart unique properties to the resulting materials. The rigid, three-dimensional nature of the spirocyclic core can influence the polymer's thermal stability, mechanical strength, and solubility.
If this compound were to be used as a monomer or a modifying agent in polymer synthesis, it could potentially lead to polymers with enhanced characteristics. For instance, the bulky dimethyl-substituted cyclohexane (B81311) ring would restrict chain mobility, potentially increasing the glass transition temperature (Tg) and improving the thermal resistance of the polymer.
Table 2: Potential Effects of Incorporating this compound into a Polymer Backbone
| Polymer Property | Expected Influence of Spirocyclic Lactam Moiety |
|---|---|
| Glass Transition Temperature (Tg) | Increase due to restricted chain rotation |
| Thermal Stability | Potential enhancement due to rigid structure |
| Solubility | May decrease in common solvents due to increased rigidity |
| Mechanical Strength | Potential increase in modulus and hardness |
The synthesis of such novel polymeric materials would likely involve ring-opening polymerization of the lactam or its incorporation as a comonomer in condensation or addition polymerization reactions. However, without specific studies on this compound, these remain theoretical possibilities. Further research is necessary to explore its reactivity and the properties of the resulting polymers.
Future Research Directions and Unexplored Avenues for 8,8 Dimethyl 1 Azaspiro 4.5 Decan 2 One
Development of Novel and Sustainable Synthetic Routes
The efficient and controlled synthesis of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one is fundamental for its future investigation. Current synthetic methodologies often have limitations that can be addressed through modern chemical techniques, focusing on stereocontrol and scalability.
The presence of a stereocenter at the spirocyclic carbon (C5) means that this compound exists as a pair of enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of stereoselective synthetic methods is paramount. While asymmetric catalytic methods for some azaspirocycles are known, specific and highly efficient routes to the individual enantiomers of this compound are yet to be developed. chemrxiv.orgnih.gov
Future research should focus on:
Organocatalysis: Employing chiral organocatalysts to mediate key bond-forming reactions, such as Michael additions or cyclizations, could provide a metal-free and environmentally benign pathway to enantiomerically enriched products.
Transition-Metal Catalysis: Utilizing chiral transition-metal complexes (e.g., based on rhodium, palladium, or iridium) could enable highly stereocontrolled cyclization or hydrogenation steps.
Biocatalysis: The use of engineered enzymes, such as carbene transferases, presents a novel and highly selective approach for constructing chiral spirocyclic systems under mild, aqueous conditions. chemrxiv.orgnih.gov A stereodivergent platform using such enzymes could potentially provide access to either enantiomer from common precursors.
For any potential therapeutic candidate, the ability to scale up its synthesis is crucial. Traditional batch processing can be inefficient and hazardous for certain reactions. Flow chemistry, where reagents are continuously passed through a reactor, offers significant advantages in terms of safety, reproducibility, and scalability. acs.orgresearchgate.netresearchgate.netsyrris.com
Unexplored avenues for this compound include:
Telescoped Synthesis: Designing a continuous flow process where multiple reaction steps are "telescoped" together without intermediate purification could drastically improve efficiency and reduce waste. uc.pt
High-Temperature/Pressure Reactions: Flow reactors allow for the safe use of high temperatures and pressures, potentially enabling novel and faster reaction pathways that are inaccessible in batch synthesis.
Photochemistry in Flow: Integrating photochemical steps within a flow system could be used for specific bond formations or cyclizations, offering unique synthetic strategies under highly controlled conditions. The development of such a process would facilitate the production of gram-scale quantities required for extensive biological evaluation.
Deeper Mechanistic Understanding of Biological Activities
The biological profile of this compound is currently undefined. Research into its interactions with biological targets is a critical next step. Drawing parallels from structurally similar azaspiro[4.5]decane derivatives suggests several promising areas of investigation.
Many azaspiro[4.5]decane derivatives have been shown to interact with specific G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.govresearchgate.net A key future direction is to perform broad pharmacological screening of this compound to identify its primary biological targets and then to characterize its selectivity for different receptor subtypes.
Potential areas for investigation include:
Opioid Receptors: Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta opioid receptor (DOR)-selective agonists. nih.govresearchgate.net Investigating the affinity of this compound for µ, δ, and κ opioid receptor subtypes is a logical starting point.
Muscarinic Receptors: Analogs such as 1-oxa-8-azaspiro[4.5]decanes have shown preferential affinity for M1 over M2 muscarinic receptors, a target for Alzheimer's disease treatment. nih.gov
Sigma Receptors: Piperidine-based spirocycles, including 1,4-dioxa-8-azaspiro[4.5]decane derivatives, have been developed as high-affinity ligands for the sigma-1 receptor, which is implicated in neurological disorders and cancer. nih.gov
The table below summarizes the receptor activity of some related azaspiro[4.5]decane scaffolds, highlighting potential research avenues for this compound.
| Scaffold | Biological Target/Activity |
| 1-Oxa-8-azaspiro[4.5]decane | M1 Muscarinic Receptor Agonist |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 Receptor Ligand |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Delta Opioid Receptor (DOR) Agonist |
| 1-Oxa-4-thiaspiro[4.5]decane | 5-HT1A Receptor Agonist |
The rigid spirocyclic structure of this compound makes it an attractive candidate for targeting the active sites of enzymes. The lactam ring, a common feature in many bioactive molecules like β-lactam antibiotics, could act as a key interacting moiety. nih.govresearchgate.net
Future research should explore its potential as an inhibitor of various enzyme classes:
Kinases: Other azaspirocyclic compounds have been developed as potent and selective kinase inhibitors, such as those targeting Leucine Rich Repeat Protein Kinase 2 (LRRK2) for Parkinson's disease or Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases. nih.govresearchgate.netresearchgate.net
Mitochondrial Permeability Transition Pore (mPTP): Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as inhibitors of the mPTP opening, a potential therapeutic target for ischemia/reperfusion injury. nih.govresearchgate.netnih.govdocumentsdelivered.com
β-Lactamases: Given the presence of a lactam ring, it would be worthwhile to investigate if this compound or its derivatives could act as inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to penicillin and related antibiotics. mdpi.commdpi.com
Rational Design of New Azaspirocyclic Lactam Derivatives
Once initial biological activity is identified, the rational design of new derivatives based on the this compound scaffold will be a crucial step toward developing potent and selective therapeutic agents. nih.govlongdom.org This process involves a feedback loop of designing, synthesizing, and testing new molecules to build a comprehensive structure-activity relationship (SAR).
Key strategies for the rational design of new derivatives include:
Computational Modeling: Using the three-dimensional structure of a confirmed biological target (e.g., a receptor or enzyme), molecular docking simulations can predict how modifications to the spirocyclic core will affect binding affinity and selectivity. nih.govlongdom.org
Bioisosteric Replacement: Systematically replacing functional groups on the scaffold with bioisosteres can improve pharmacokinetic properties (absorption, distribution, metabolism, excretion) while maintaining or enhancing biological activity. For example, modifications to the lactam ring or the gem-dimethyl group on the cyclohexane (B81311) ring could be explored.
Scaffold Decoration: Attaching various substituents at different positions on the cyclohexane or pyrrolidinone rings can probe the chemical space around the core structure to identify key interactions with the biological target. This approach has been successfully used for other azaspiro[4.5]decane systems to optimize potency and selectivity. nih.govresearchgate.net
By pursuing these unexplored avenues, the scientific community can fully characterize the chemical and biological potential of this compound, paving the way for the development of novel chemical probes and potential therapeutic leads.
Structure-Based Design Principles for Targeted Interactions
A foundational area of future research will be the application of structure-based design principles. This involves a detailed understanding of the molecule's three-dimensional conformation to predict and engineer its interactions with biological targets. For instance, related azaspiro[4.5]decane derivatives have been investigated for their potent activity as inhibitors of various enzymes and receptors. researchgate.net A key objective would be to identify potential biological targets for this compound through computational docking studies against a wide array of proteins. Subsequent chemical modifications to the core structure could then be designed to enhance binding affinity and selectivity.
Application of Artificial Intelligence in Molecular Design
Exploration of New Application Areas
Beyond the traditional focus on pharmaceuticals, the unique structural features of this compound may lend themselves to other technologically important fields.
Development in Agrochemicals
The development of novel pesticides and herbicides is a critical area of research. The spirocyclic core is a common motif in a number of biologically active compounds. Future studies could involve screening this compound and its derivatives for herbicidal, insecticidal, or fungicidal activity. The dimethyl substitution on the cyclohexane ring could influence the compound's lipophilicity and environmental persistence, factors that are crucial for agrochemical development.
Advanced Materials Science Applications
The rigid, three-dimensional structure of spiro compounds can be exploited in the design of advanced materials. Research could be directed towards incorporating the this compound scaffold into polymers to create materials with unique thermal or mechanical properties. Its potential as a building block for organic light-emitting diodes (OLEDs) or as a chiral stationary phase in chromatography could also be investigated.
Computational and Experimental Synergy
A powerful strategy for unlocking the potential of this compound will be the close integration of computational and experimental techniques.
Integration of High-Throughput Screening with Computational Modeling
High-throughput screening (HTS) allows for the rapid testing of a compound against a multitude of biological targets or in various chemical assays. nih.gov By combining HTS with computational modeling, researchers can create a feedback loop. Initial computational predictions can guide the selection of HTS assays. The experimental data from HTS can then be used to refine and improve the predictive power of the computational models. This synergistic approach can lead to a more efficient and targeted exploration of the compound's properties. For instance, virtual screening could identify a set of potential protein targets, which could then be experimentally validated through a focused HTS campaign. researchgate.net
Predictive Analytics for Compound Properties and Reactivity
In the absence of empirical data, computational and predictive analytics offer a powerful tool for initial exploration. Future research could leverage these methods to forecast the properties and reactivity of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Should initial biological activity or specific properties be identified, QSAR and QSPR models could be developed. By comparing the structure of this compound with a database of compounds with known activities and properties, it would be possible to predict its potential biological effects, toxicity, and physicochemical characteristics such as solubility, boiling point, and partition coefficient.
Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the conformational flexibility of the spirocyclic system and its interactions with potential biological targets or solvents. This would be crucial in understanding its mechanism of action if it is found to have any biological activity.
Reactivity Prediction using Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict the molecule's reactivity. This would involve calculating molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies to identify likely sites of reaction and predict its stability and degradation pathways.
Machine Learning for Synthesis Planning: Advanced machine learning algorithms could be used to propose novel and efficient synthetic routes to this compound and its derivatives. By training on vast datasets of known chemical reactions, these tools can suggest starting materials, reagents, and reaction conditions.
The application of these predictive tools would provide a foundational dataset to guide and prioritize future experimental research into this currently under-documented chemical entity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one, and how can purity be optimized during synthesis?
- Methodological Answer : Solid-phase synthesis using SynPhase Lanterns is a robust approach, enabling efficient cyclization and purification. For example, spiropiperidine derivatives are synthesized via stepwise alkylation and cyclization of piperidone precursors . Optimization involves rigorous solvent selection (e.g., THF or DCM) and chromatographic purification (silica gel or HPLC) to minimize byproducts. Reaction monitoring via TLC or LC-MS ensures intermediate stability and final product purity.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using diffractometers (e.g., STOE IPDS II) with Mo/Kα radiation. Structure refinement employs SHELXL or SIR97, leveraging least-squares minimization to resolve bond lengths, angles, and torsional parameters . For spiro compounds, special attention is given to ring puckering and spiro-junction geometry to validate stereochemistry .
Q. What spectroscopic techniques are essential for characterizing the compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- NMR : / NMR identifies substituents and ring conformations. For example, axial vs. equatorial methyl groups show distinct splitting patterns .
- IR : Stretching frequencies (e.g., C=O at ~1700 cm) confirm lactam formation.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas via isotopic matching.
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data when refining the structure of spiro compounds?
- Methodological Answer : Discrepancies in bond lengths or angles often arise from thermal motion or disorder. SHELXL’s restraints (e.g., SIMU/DELU) mitigate overfitting by imposing geometric constraints on adjacent atoms. Validation tools like PLATON check for missed symmetry or twinning. For example, SHELX’s TWIN/BASF commands correct for pseudo-merohedral twinning in noncentrosymmetric space groups .
Q. What methodologies are used to analyze the ring puckering dynamics and conformational equilibria of the spirocyclic system?
- Methodological Answer : Cremer-Pople puckering coordinates quantify ring non-planarity using SC-XRD or dynamic NMR data. For 6-membered rings, amplitude () and phase () parameters describe chair, boat, or twist-boat conformers . Low-temperature NMR (e.g., 296 K) captures slow ring inversion, while line-shape analysis calculates activation energy () for conformational interconversion .
Q. How can computational models predict the thermodynamic and kinetic parameters of ring reversal processes in such compounds?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate transition states and energy barriers. Molecular dynamics (MD) trajectories reveal puckering pathways. For example, ΔG° values from NMR equilibria (e.g., 0.058 kcal/mol) align with DFT-predicted axial-equatorial energy differences .
Q. What strategies are employed to resolve enantiomeric forms or study chiral centers in this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. X-ray anomalous scattering (e.g., Cu-Kα) directly assigns stereochemistry in noncentrosymmetric crystals (e.g., space group ) .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound in biological systems?
- Methodological Answer : Derivatives are synthesized via substituent variation (e.g., halogenation, alkylation) and screened for bioactivity. For example, 8-benzyl-1-oxa-3,8-diazaspiro analogs show EBI2 receptor inhibition (IC < 1 µM) via competitive binding assays . Molecular docking (AutoDock Vina) maps ligand-receptor interactions, prioritizing modifications at the spiro-junction or lactam oxygen for potency optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
